![molecular formula C14H10ClF3N2 B1454886 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1159819-79-0](/img/structure/B1454886.png)
4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
“4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine” is a chemical compound with the CAS Number: 137276-71-2 . It has a molecular weight of 222.6 and its IUPAC name is the same as the given name . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6ClF3N2/c9-6-3-5 (8 (10,11)12)13-7 (14-6)4-1-2-4/h3-4H,1-2H2
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The compound is in liquid form . The exact physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of pyrimidine derivatives, known for their significance in enzyme inhibition and potential pharmacological applications. For instance, the synthesis processes for related pyrimidine compounds have been explored to identify efficient pathways without the need for special catalysts, demonstrating their versatility in synthetic chemistry. These processes are crucial for developing various inhibitors with significant biological activities (Németh et al., 2010).
Applications in Medicine and Optoelectronics
Research on thiopyrimidine derivatives, which share a core structural similarity with the specified compound, highlights their importance in nonlinear optics (NLO) and potential medicinal applications. Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) provide insights into their structural parameters, electronic properties, and NLO characteristics, suggesting their utility in high-tech optoelectronic applications (Hussain et al., 2020).
Enzyme Inhibition and Pharmacological Potentials
The compound belongs to a category of chemicals integral to the development of enzyme inhibitors. Specific structure-activity relationship (SAR) studies have been conducted on similar pyrimidine derivatives to improve their oral bioavailability and efficacy as inhibitors of transcription factors such as NF-kappaB and AP-1, highlighting their potential in therapeutic applications (Palanki et al., 2000).
Role in Nonlinear Optical Studies
The investigation of pyrimidine and thiopyrimidine derivatives in NLO studies underscores the significance of such compounds in advanced material science. These studies, focusing on electronic, linear, and nonlinear optical properties, pave the way for their application in creating materials with desirable optical characteristics for future technologies (Hussain et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, influencing their function
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, often related to nucleotide synthesis and metabolism . The impact of this compound on these or other pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the compound, potentially influencing its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 4-Chloro-2-cyclopropyl-6-(2-(trifluoromethyl)phenyl)pyrimidine’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. For example, if the compound acts as an enzyme inhibitor, it could alter the activity of the enzyme and influence the cellular processes in which the enzyme is involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-[2-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-11(19-13(20-12)8-5-6-8)9-3-1-2-4-10(9)14(16,17)18/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZJYUKFNRCJFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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